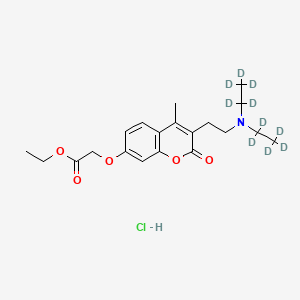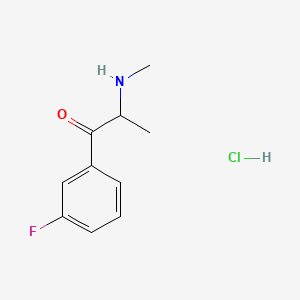
3-Fluoromethcathinone hydrochloride solution
概要
説明
3-Fluoromethcathinone (hydrochloride) is a synthetic compound belonging to the cathinone class. It is structurally related to methcathinone, a naturally occurring stimulant found in the khat plant. This compound is known for its stimulant properties and has been detected in products marketed as bath salts or plant food . It is regulated as a Schedule I compound in the United States .
作用機序
3-フルオロメトカチノン (塩酸塩) の作用機序には、モノアミンの取り込み阻害と、ドーパミンやセロトニンなどの神経伝達物質の放出増強が含まれます。これは、これらの神経伝達物質の細胞外濃度の上昇につながり、その精神刺激作用をもたらします。 この化合物は、主にドーパミン系とセロトニン系を標的にしており、これがその興奮作用に不可欠です .
類似の化合物:
メトカチノン: 類似の精神刺激作用を持つ天然の興奮剤。
4-フルオロメトカチノン: 同様の性質を持つ別のフッ素化カチノン。
3-クロロメトカチノン: 類似の興奮作用を持つ塩素化アナログ
独自性: 3-フルオロメトカチノン (塩酸塩) は、フェニル環の3位に特定のフッ素置換があるため、独特です。この構造的な修飾は、その薬理学的プロファイルを影響し、他のカチノン類とは異なるものになっています。 フッ素原子は、その親油性を高め、体への吸収と分布に影響を与える可能性があります .
生化学分析
Biochemical Properties
3-Fluoromethcathinone Hydrochloride is considered as methamphetamine-like cathinones, as they elicit their psychostimulatory effects via inhibition of monoamine uptake and enhanced release . It interacts with transporters of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine .
Cellular Effects
In HT22 immortalized mouse hippocampal cells, 3-Fluoromethcathinone Hydrochloride induces oxidative stress, autophagy, and apoptosis . It results in a concentration-dependent increase in the intracellular production of reactive oxygen species .
Molecular Mechanism
The molecular mechanism of action of 3-Fluoromethcathinone Hydrochloride is based on its interaction with transporters of monoamine neurotransmitters . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It has been reported that both Methcathinone and 3-Fluoromethcathinone stimulate spontaneous horizontal locomotor activity in mice and elevate extracellular dopamine and serotonin levels in the mouse striatum .
Dosage Effects in Animal Models
In animal models, both Methcathinone and 3-Fluoromethcathinone administration resulted in a dose-dependent increase of horizontal spontaneous activity .
Metabolic Pathways
It is known that synthetic cathinones are metabolized in the liver, and their major metabolic pathways are determined by their chemical structures .
Transport and Distribution
It is known that synthetic cathinones can cross the blood-brain barrier and exert their effects on the central nervous system .
Subcellular Localization
Given its lipophilic nature and its ability to cross the blood-brain barrier, it is likely to be found in various subcellular compartments .
準備方法
合成経路と反応条件: 3-フルオロメトカチノン (塩酸塩) の合成は、通常、3-フルオロフェニルアセトンとメチルアミンを反応させて、その後、還元し、塩酸塩を形成することによって行われます。 反応条件には、しばしばエタノールまたはメタノールなどの溶媒と、水素化ホウ素ナトリウムなどの還元剤の使用が含まれます .
工業的生産方法: 3-フルオロメトカチノン (塩酸塩) の工業的生産方法は、規制物質としての分類のために、十分に文書化されていません。一般的には、上記と同様の反応条件を使用して、大規模な合成を行い、さらに精製工程を加えて高純度と収率を確保します。
化学反応の分析
反応の種類: 3-フルオロメトカチノン (塩酸塩) は、次のような様々な化学反応を起こします。
酸化: この反応は、化合物を対応するケトンまたはカルボン酸誘導体に転換させることができます。
還元: 還元反応は、2級アミンまたはアルコールの形成につながる可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムまたは三酸化クロムなどがあります。
還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムが、頻繁に使用される還元剤です。
主な生成物: これらの反応から生成される主な生成物には、使用する特定の反応条件と試薬に応じて、様々なフッ素化誘導体、2級アミン、アルコールなどがあります .
4. 科学研究への応用
3-フルオロメトカチノン (塩酸塩) は、主に科学研究や法医学的用途に使用されています。その興奮作用は、精神刺激作用、神経毒性、行動薬理学に関連する研究において、興味の対象となっています。 研究により、マウスの自発的な運動活性を刺激し、線条体におけるドーパミンとセロトニンの細胞外濃度を上昇させることが示されています 。これらの性質は、合成カチノンの作用機序と、人間の健康への潜在的な影響を理解するために重要です。
科学的研究の応用
3-Fluoromethcathinone (hydrochloride) is primarily used in scientific research and forensic applications. Its stimulant properties make it a subject of interest in studies related to psychostimulant effects, neurotoxicity, and behavioral pharmacology. Research has shown that it can stimulate spontaneous locomotor activity in mice and elevate extracellular levels of dopamine and serotonin in the striatum . These properties are valuable for understanding the mechanisms of action of synthetic cathinones and their potential impact on human health.
類似化合物との比較
Methcathinone: A naturally occurring stimulant with similar psychostimulatory effects.
4-Fluoromethcathinone: Another fluorinated cathinone with comparable properties.
3-Chloromethcathinone: A chlorinated analog with similar stimulant effects
Uniqueness: 3-Fluoromethcathinone (hydrochloride) is unique due to its specific fluorine substitution at the 3-position of the phenyl ring. This structural modification influences its pharmacological profile, making it distinct from other cathinones. The fluorine atom enhances its lipophilicity, potentially affecting its absorption and distribution in the body .
特性
IUPAC Name |
1-(3-fluorophenyl)-2-(methylamino)propan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO.ClH/c1-7(12-2)10(13)8-4-3-5-9(11)6-8;/h3-7,12H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLXZPCXIHEMMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=CC=C1)F)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346600-40-5 | |
| Record name | 3-Fluoromethcathinone hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346600405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-FLUOROMETHCATHINONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QRI2AX7AH6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


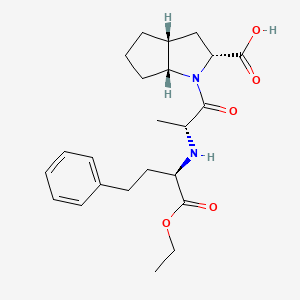
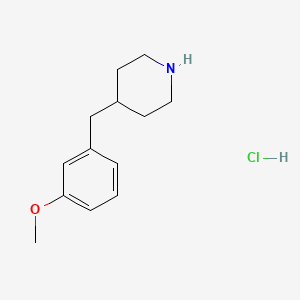
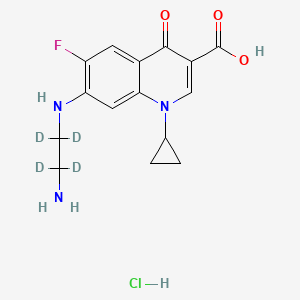
![3-[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]propyl prop-2-enoate](/img/structure/B589875.png)
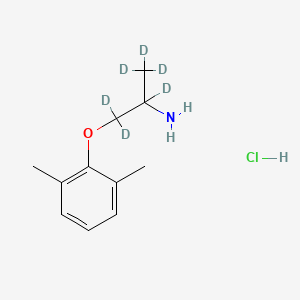
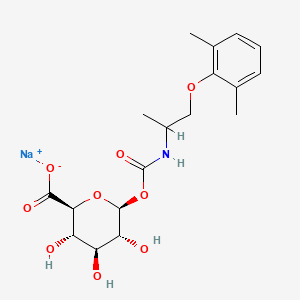
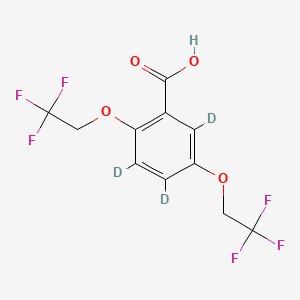
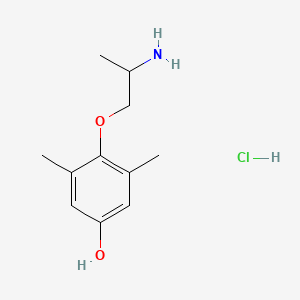
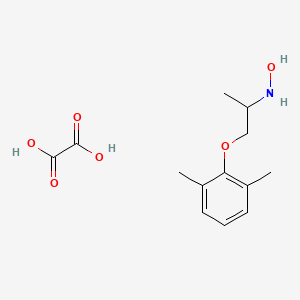
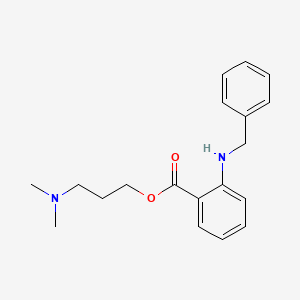
![N-[(1E)-3-Oxo-1-buten-1-yl]acetamide](/img/structure/B589888.png)

